molecular formula C8H9ClF3N5O2 B14790992 1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine

1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine

Cat. No.: B14790992
M. Wt: 299.64 g/mol
InChI Key: OZSDXPREAVOJON-UHFFFAOYSA-N
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Description

1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitro-1-ethylenamine is a complex organic compound that features a unique combination of functional groups, including a chloro group, a nitro group, and a trifluoromethyl group attached to a triazole ring

Preparation Methods

The synthesis of 1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitro-1-ethylenamine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitro-1-ethylenamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Addition: The double bond in the ethylenamine moiety can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines, thiols, alkoxides.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitro-1-ethylenamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound may be used in the development of pesticides, herbicides, or fungicides due to its bioactive properties.

    Materials Science: It can be utilized in the synthesis of advanced materials with specific properties such as conductivity, fluorescence, or stability.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, or cellular responses.

Mechanism of Action

The mechanism of action of 1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitro-1-ethylenamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitro-1-ethylenamine can be compared with other similar compounds, such as:

    2-chloro-N,N-dimethylethylamine: This compound shares the chloro and dimethylamino groups but lacks the triazole and nitro groups.

    Trifluoromethyl-substituted triazoles: These compounds share the trifluoromethyl and triazole moieties but may have different substituents at other positions.

    Nitro-substituted ethylenamines: These compounds share the nitro and ethylenamine moieties but may have different substituents at other positions.

The uniqueness of 1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitro-1-ethylenamine lies in its combination of functional groups, which imparts specific chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C8H9ClF3N5O2

Molecular Weight

299.64 g/mol

IUPAC Name

1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine

InChI

InChI=1S/C8H9ClF3N5O2/c1-15(2)5(9)4(17(18)19)6-13-14-7(16(6)3)8(10,11)12/h1-3H3

InChI Key

OZSDXPREAVOJON-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)C(=C(N(C)C)Cl)[N+](=O)[O-]

Origin of Product

United States

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